molecular formula C13H19N5 B15204222 2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine

2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B15204222
M. Wt: 245.32 g/mol
InChI Key: UYLQONKBNBUEBU-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with an ethyl group at the 2-position, a methyl group at the 4-position, and a piperazine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions.

    Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions. For instance, the pyrazolo[3,4-b]pyridine intermediate can be reacted with piperazine in the presence of a suitable base like potassium carbonate in a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in dimethylformamide with potassium carbonate as a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its interaction with various biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the nervous system to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of pyrazolo[3,4-b]pyridine.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrido[1,2-a]pyrimidin-4-one core with a piperazine ring.

Uniqueness

2-Ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrazolo[3,4-b]pyridine core and a piperazine ring. This combination of structural features may confer distinct pharmacological properties and make it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

2-ethyl-4-methyl-6-piperazin-1-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H19N5/c1-3-18-9-11-10(2)8-12(15-13(11)16-18)17-6-4-14-5-7-17/h8-9,14H,3-7H2,1-2H3

InChI Key

UYLQONKBNBUEBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)N3CCNCC3)C

Origin of Product

United States

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